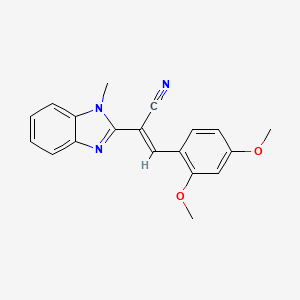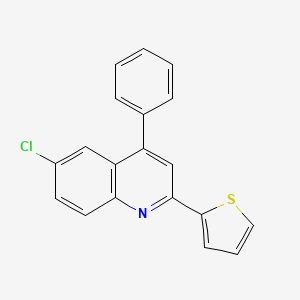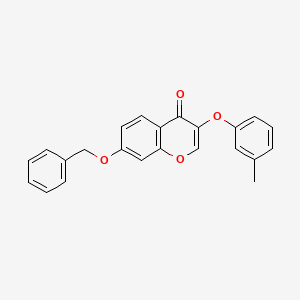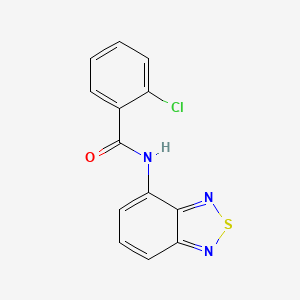![molecular formula C23H17BrO4 B15037042 7-[(4-bromobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B15037042.png)
7-[(4-bromobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-BROMOPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
The synthesis of 7-[(4-BROMOPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol and 3-methylphenol.
Etherification: The first step involves the etherification of 4-bromophenol with a suitable alkylating agent to form 4-bromophenylmethoxy derivative.
Phenol Protection: The 3-methylphenol is then protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected 3-methylphenol is coupled with the 4-bromophenylmethoxy derivative using a palladium-catalyzed cross-coupling reaction to form the desired chromen-4-one scaffold.
Deprotection: Finally, the protecting group is removed to yield the target compound, 7-[(4-BROMOPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE.
Chemical Reactions Analysis
7-[(4-BROMOPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to form various biaryl derivatives.
Scientific Research Applications
7-[(4-BROMOPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and enzyme activities.
Mechanism of Action
The mechanism of action of 7-[(4-BROMOPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can disrupt cellular processes such as cell division and apoptosis, leading to its potential anti-cancer effects.
Comparison with Similar Compounds
7-[(4-BROMOPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE can be compared with other similar compounds, such as:
7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one: This compound has a hydroxyl group instead of a bromine atom, which can lead to different biological activities and reactivity.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound contains an isoxazole ring instead of a chromen-4-one scaffold, resulting in different chemical properties and applications.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This pyrazoline derivative has different structural features and is studied for its biological activities.
Properties
Molecular Formula |
C23H17BrO4 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methoxy]-3-(3-methylphenoxy)chromen-4-one |
InChI |
InChI=1S/C23H17BrO4/c1-15-3-2-4-19(11-15)28-22-14-27-21-12-18(9-10-20(21)23(22)25)26-13-16-5-7-17(24)8-6-16/h2-12,14H,13H2,1H3 |
InChI Key |
FMOFZMAYGCHTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide](/img/structure/B15036965.png)
![Ethyl 4-[(4-iodophenyl)amino]quinoline-3-carboxylate](/img/structure/B15036967.png)



![3-chloro-1-(2,3-dimethylphenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B15036995.png)
![10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B15037006.png)
![N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15037034.png)
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-phenylquinazolin-4(3H)-one](/img/structure/B15037037.png)
![N,N,2-trimethyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B15037049.png)
![methyl 4-(5-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B15037052.png)
![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037055.png)
![N-(2-fluorophenyl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15037057.png)

